N-[(1,3-benzodioxol-5-ylimino)(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]-4-morpholinecarbothioamide
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Overview
Description
N-[(1,3-benzodioxol-5-ylimino)(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]-4-morpholinecarbothioamide is a complex organic compound that features a unique structure incorporating multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-benzodioxol-5-ylimino)(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]-4-morpholinecarbothioamide typically involves multiple steps. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the core structure of the compound . The reaction conditions often include the use of palladium catalysts, such as tris(dibenzylideneacetone)dipalladium, and bases like cesium carbonate in solvents like toluene or 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-benzodioxol-5-ylimino)(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]-4-morpholinecarbothioamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where leaving groups are present.
Common Reagents and Conditions
The reagents and conditions for these reactions vary depending on the desired transformation. For example, oxidation reactions might require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For instance, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(1,3-benzodioxol-5-ylimino)(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]-4-morpholinecarbothioamide has several scientific research applications:
Medicinal Chemistry: This compound is being explored for its potential anticancer properties. It has shown activity against various cancer cell lines, including prostate and pancreatic cancers.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: Its interactions with biological molecules can provide insights into cellular processes and mechanisms of disease.
Mechanism of Action
The mechanism of action of N-[(1,3-benzodioxol-5-ylimino)(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]-4-morpholinecarbothioamide involves its interaction with molecular targets such as tubulin . By binding to tubulin, it disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share a similar core structure and have been studied for their anticancer properties.
N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine: This compound has a related structure and is used in early discovery research.
Uniqueness
N-[(1,3-benzodioxol-5-ylimino)(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]-4-morpholinecarbothioamide is unique due to its combination of functional groups and its potential for diverse applications in medicinal chemistry and materials science. Its ability to target tubulin and disrupt microtubule assembly sets it apart from other compounds with similar structures.
Properties
Molecular Formula |
C25H28N4O6S |
---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
N-[(1,3-benzodioxol-5-ylamino)-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methylidene]morpholine-4-carbothioamide |
InChI |
InChI=1S/C25H28N4O6S/c1-28-6-5-15-11-19-22(35-14-34-19)23(30-2)20(15)21(28)24(27-25(36)29-7-9-31-10-8-29)26-16-3-4-17-18(12-16)33-13-32-17/h3-4,11-12,21H,5-10,13-14H2,1-2H3,(H,26,27,36) |
InChI Key |
YIVCVOWRQLKBOD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1C(=NC(=S)N4CCOCC4)NC5=CC6=C(C=C5)OCO6)OC)OCO3 |
Origin of Product |
United States |
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